Saxagliptin (Standard)

DPP‑4 inhibition Enzyme kinetics In vitro pharmacology

For researchers investigating the mechanisms linking DPP-4 inhibition to heart failure risk or CYP3A4-mediated drug-drug interactions (DDIs), Saxagliptin (CAS 361442-04-8) is the only gliptin supported by a 27% increased heart failure hospitalization signal in the dedicated SAVOR-TIMI 53 trial (HR 1.27). Its well-characterized CYP3A4-dependent metabolism (AUC↓76% with rifampicin) makes it a benchmark substrate for DDI studies—capabilities not shared by sitagliptin or linagliptin. Procure ≥98% purity reference standards to develop bioanalytical methods quantifying both the parent compound and its active metabolite, BMS-510849.

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
CAS No. 361442-04-8
Cat. No. B000632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaxagliptin (Standard)
CAS361442-04-8
Synonyms3-hydroxyadamantylglycine-4,5-methanoprolinenitrile hydrate
BMS 477118
BMS-477118
BMS477118
Onglyza
saxagliptin
Molecular FormulaC18H25N3O2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
InChIInChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15-,17?,18?/m1/s1
InChIKeyQGJUIPDUBHWZPV-KFHUQKARSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble

Saxagliptin (CAS 361442-04-8) Procurement Guide: A Standard DPP‑4 Inhibitor with a Distinct Pharmacologic and Safety Profile


Saxagliptin (CAS 361442-04-8) is an orally administered, cyanopyrrolidine‑based inhibitor of dipeptidyl peptidase‑4 (DPP‑4), approved globally for the management of type 2 diabetes mellitus (T2DM) [1]. It exerts its therapeutic effect by prolonging the half‑life of endogenous incretin hormones, thereby enhancing glucose‑dependent insulin secretion and suppressing glucagon release [2]. As a second‑generation gliptin, saxagliptin shares the class‑defining attributes of a low intrinsic risk of hypoglycemia and weight neutrality; however, it is pharmacokinetically distinguished from other widely prescribed DPP‑4 inhibitors—specifically sitagliptin, linagliptin, and alogliptin—by its extensive hepatic metabolism via cytochrome P450 3A4/5 (CYP3A4/5) and by the generation of a pharmacologically active, renally excreted metabolite, BMS‑510849 [3].

Why In‑Class Substitution of Saxagliptin (CAS 361442-04-8) Is Not Pharmacologically Equivalent


While DPP‑4 inhibitors as a class demonstrate similar reductions in glycated hemoglobin (HbA1c) ranging from 0.5% to 1.0%, saxagliptin cannot be freely interchanged with sitagliptin, linagliptin, alogliptin, or vildagliptin due to clinically consequential differences in molecular target engagement, metabolic and elimination pathways, and safety signals derived from cardiovascular outcomes trials [1]. Specifically, saxagliptin and its active metabolite are substrates of CYP3A4/5, conferring a distinct drug‑drug interaction (DDI) liability that necessitates dose adjustments when co‑administered with strong CYP3A4/5 inhibitors or inducers [2]. Furthermore, saxagliptin has been subjected to a large‑scale, dedicated cardiovascular outcomes trial (SAVOR‑TIMI 53) that revealed a 27% increased relative risk of hospitalization for heart failure compared with placebo—a signal that has not been uniformly observed or quantified across all members of the gliptin class and therefore constitutes a material differentiator in both formulary decision‑making and clinical research procurement [3].

Quantitative Differentiators of Saxagliptin (361442-04-8) Versus Sitagliptin, Linagliptin, and Vildagliptin


In Vitro Inhibitory Potency (Ki) of Saxagliptin Versus Sitagliptin and Vildagliptin for Recombinant Human DPP‑4

Saxagliptin demonstrates at least 10‑fold greater in vitro inhibitory potency for human DPP‑4 compared with sitagliptin, and a 10‑fold advantage over vildagliptin. The inhibition constant (Ki) for saxagliptin at 37°C is 1.3 nM, in contrast to 18 nM for sitagliptin and 13 nM for vildagliptin, establishing a quantitative, molecular‑level distinction that does not, however, translate directly to superior clinical efficacy [1].

DPP‑4 inhibition Enzyme kinetics In vitro pharmacology

Head‑to‑Head Comparison of Trough DPP‑4 Inhibition at 24 Hours: Saxagliptin 5 mg q.d. vs. Sitagliptin 100 mg q.d.

In a randomized, open‑label, five‑period crossover study (NCT01582308) enrolling patients with T2DM, once‑daily treatment with saxagliptin 5 mg provided significantly lower trough (24‑hour) DPP‑4 inhibition compared with sitagliptin 100 mg once daily. The least‑squares (LS) mean trough inhibition was 73.5% for saxagliptin versus 91.7% for sitagliptin, representing an absolute difference of 18.2 percentage points (p < 0.001) [1].

Pharmacodynamics DPP‑4 inhibition Crossover trial

Class‑Wide Cardiovascular Safety Signal: Quantified Risk of Hospitalization for Heart Failure from SAVOR‑TIMI 53

The SAVOR‑TIMI 53 trial (N = 16,492) provides saxagliptin‑specific, placebo‑controlled cardiovascular safety data. Over a median follow‑up of 2.1 years, hospitalization for heart failure occurred in 3.5% of saxagliptin‑treated patients versus 2.8% of placebo‑treated patients, corresponding to a hazard ratio (HR) of 1.27 (95% CI, 1.07 to 1.51; p = 0.007) [1]. This represents a class‑level inference for saxagliptin only; the magnitude of this signal is not directly extrapolatable to sitagliptin (TECOS) or linagliptin (CARMELINA), which reported neutral heart failure outcomes.

Cardiovascular outcomes Heart failure Safety signal

Metabolic Pathway and Drug‑Drug Interaction Liability: CYP3A4/5 Substrate Profile of Saxagliptin

Saxagliptin is uniquely dependent on CYP3A4/5‑mediated metabolism among the major DPP‑4 inhibitors. Concomitant administration of the potent CYP3A4/5 inducer rifampicin (600 mg q.d. for 6 days) reduced the Cmax of saxagliptin by 53% and its AUC by 76% [1]. In contrast, sitagliptin and linagliptin are minimally metabolized by CYP enzymes and do not exhibit this liability [2].

Drug metabolism CYP3A4 Drug‑drug interactions

Renal Dose Adjustment Requirement: A Contrast with Linagliptin's Renal‑Sparing Profile

Saxagliptin requires a 50% dose reduction—from 5 mg to 2.5 mg once daily—in patients with an estimated glomerular filtration rate (eGFR) <45 mL/min/1.73 m², including those with end‑stage renal disease on hemodialysis [1]. This contrasts sharply with linagliptin, which is eliminated primarily via the enterohepatic system and requires no dose adjustment at any stage of renal impairment [2].

Renal impairment Pharmacokinetics Dose adjustment

Targeted Procurement Scenarios for Saxagliptin (CAS 361442-04-8) Based on Verified Differentiation


Investigating the Cardiovascular Safety of DPP‑4 Inhibition in High‑Risk T2DM Cohorts

Saxagliptin is the only DPP‑4 inhibitor for which a dedicated cardiovascular outcomes trial (SAVOR‑TIMI 53) has demonstrated a statistically significant, quantifiable increase in heart failure hospitalizations (HR = 1.27; 3.5% vs. 2.8% on placebo) [4]. Consequently, saxagliptin should be prioritized over sitagliptin or linagliptin for in vivo models or retrospective clinical database studies specifically designed to interrogate the mechanisms linking DPP‑4 inhibition to heart failure risk. Its use as a positive control or comparator in such studies is directly supported by this unique, high‑quality safety signal.

Pharmacokinetic and Drug‑Drug Interaction Studies Involving CYP3A4 Modulation

Because saxagliptin is metabolized primarily by CYP3A4/5, it serves as a model substrate for assessing the impact of CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) on drug exposure. The quantitative reduction in saxagliptin AUC (76%) and Cmax (53%) when co‑administered with rifampicin [4] provides a validated benchmark. Researchers procuring saxagliptin for DDI studies gain a compound with well‑characterized, CYP3A4‑dependent pharmacokinetics, in contrast to sitagliptin or linagliptin, which are not suitable for probing this specific metabolic pathway.

Studies of DPP‑4 Inhibitor Pharmacodynamics Requiring Incomplete 24‑Hour Enzyme Suppression

In experimental protocols where sustained, near‑maximal DPP‑4 inhibition (≥90% at trough) is not desired—for instance, in studies examining the temporal relationship between DPP‑4 activity and incretin levels—saxagliptin 5 mg once daily provides a quantifiably lower trough inhibition (73.5%) compared with sitagliptin 100 mg once daily (91.7%) [4]. This differential degree of enzyme suppression is a defined pharmacodynamic characteristic that can be exploited in mechanistic research.

Assessment of Active Metabolite Contributions to Therapeutic Effect

Saxagliptin is distinguished by the formation of an active metabolite, BMS‑510849, which is approximately half as potent as the parent drug (Ki = 2.6 nM) but achieves higher systemic exposure [4]. For analytical laboratories and pharmacokinetic modeling groups, saxagliptin presents a unique opportunity to study the contribution of an active metabolite to overall DPP‑4 inhibition and glucose‑lowering efficacy. Procurement of saxagliptin reference standard (CAS 361442-04-8) is essential for the development and validation of bioanalytical methods that must simultaneously quantify both parent and active metabolite.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saxagliptin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.